molecular formula C20H18N6O2 B2774771 2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide CAS No. 863018-85-3

2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2774771
CAS RN: 863018-85-3
M. Wt: 374.404
InChI Key: WKWWNWNEIPPQQQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . Compounds of this class are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of these compounds is often determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve multiple reactive centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using quantitative structure–activity relationship (QSAR) studies .

Mechanism of Action

The mechanism of action of these compounds is often related to their potential biological activities. For example, some compounds were tested for antiproliferative activities against human cancer cell lines .

Future Directions

The future directions in the research of these compounds could involve further optimization of the synthesis process, exploration of their biological activities, and development of more potent analogs .

properties

IUPAC Name

N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13-6-8-16(9-7-13)26-19-18(23-24-26)20(28)25(12-21-19)11-17(27)22-15-5-3-4-14(2)10-15/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWWNWNEIPPQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide

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